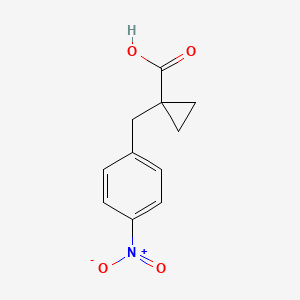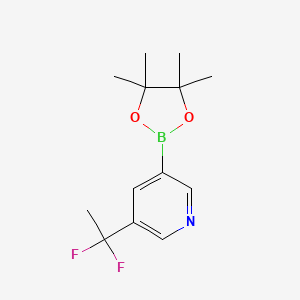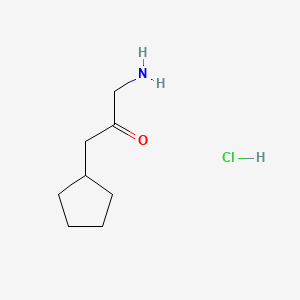
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid. It features a cyclopropane ring fused to the Cα atom of the amino acid. As a white solid, it occurs naturally and has several interesting properties .
Métodos De Preparación
Synthetic Routes:: 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid can be synthesized through various routes. One common method involves the reaction of 4-nitrobenzyl bromide with cyclopropanecarboxylic acid. The bromine atom in 4-nitrobenzyl bromide is replaced by the cyclopropane ring, yielding the desired compound.
Reaction Conditions:: The reaction typically takes place under reflux conditions in an appropriate solvent (such as dichloromethane or chloroform). The use of a base (e.g., sodium hydroxide) facilitates the deprotonation of the carboxylic acid group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Análisis De Reacciones Químicas
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution: NBS (N-bromosuccinimide) is often used for benzylic bromination.
Reduction: Hydrogenation or metal hydrides (e.g., LiAlH₄) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigating potential drug candidates.
Industry: Synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as a substrate, inhibitor, or modulator of biological processes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
While 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, other related compounds include:
- Cyclopropanecarboxylic acid (without the benzyl group).
- Other benzylic-substituted amino acids.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-6-11)7-8-1-3-9(4-2-8)12(15)16/h1-4H,5-7H2,(H,13,14) |
Clave InChI |
ASKCRGDUNXESAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)









![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

